7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline
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Overview
Description
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a benzoindole fused with a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline typically involves a multi-step process. One common method is the cyclo-condensation reaction, where anthraquinone derivatives are used as starting materials. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale cyclo-condensation reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine (Br2) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties. These derivatives are often used in further research and development .
Scientific Research Applications
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It also interacts with specific enzymes, inhibiting their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: A closely related compound with similar structural features and applications.
Indolo[2,3-b]quinoline: Another related compound known for its anticancer and antiviral properties.
Uniqueness
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline stands out due to its unique combination of a benzoindole and quinoxaline ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Biological Activity
7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.
The compound exhibits antitumor activity through several mechanisms:
- Inhibition of Tumor Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and lymphoma cells. The compound induces apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as NF-κB and p53 .
- Antiviral Properties : Emerging research indicates that derivatives of quinoxaline compounds can also exhibit antiviral activities. For instance, certain structural modifications enhance their efficacy against viruses like Hepatitis B .
Efficacy in Cancer Models
Research has demonstrated the effectiveness of this compound in various preclinical models:
- Leukemia and Lymphoma : In vitro studies have shown significant cytotoxic effects against leukemia and lymphoma cell lines. The compound acts by disrupting critical cellular processes necessary for tumor growth .
- Solid Tumors : Studies have indicated that this compound can effectively reduce tumor size in xenograft models of solid tumors. The mechanism involves downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study on Leukemia Treatment :
- Antiviral Activity Against Hepatitis B :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics:
Structural Feature | Impact on Activity |
---|---|
Dimethylaminoethyl group | Enhances solubility and bioavailability |
Quinoxaline core | Critical for interaction with biological targets |
Substituents at positions 3 and 4 | Modulate potency and selectivity |
Properties
CAS No. |
156810-64-9 |
---|---|
Molecular Formula |
C22H20N4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,12,15,17,19-decaen-14-yl)ethanamine |
InChI |
InChI=1S/C22H20N4/c1-26(2)12-11-16-15-8-4-3-7-14(15)13-19-20(16)25-22-21(23-19)17-9-5-6-10-18(17)24-22/h3-10,13,16H,11-12H2,1-2H3 |
InChI Key |
HNKCQYVZCLBPPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1C2=CC=CC=C2C=C3C1=NC4=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
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